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2-Butoxy-N-(3,5-dichlorobenzyl)aniline Documentation Hub

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  • Product: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline
  • CAS: 1040689-76-6

Core Science & Biosynthesis

Foundational

Preliminary Biocompatibility Assessment of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline

Executive Summary This technical guide outlines the preliminary biocompatibility and toxicological assessment framework for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a lipophilic N-benzyl aniline derivative. Given the str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary biocompatibility and toxicological assessment framework for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a lipophilic N-benzyl aniline derivative. Given the structural alerts associated with aniline moieties (potential genotoxicity, methemoglobinemia) and halogenated aromatics (tissue accumulation), a rigorous, phased evaluation strategy is required before advancing to in vivo models.

This document synthesizes in silico predictive profiling with standardized in vitro protocols (ISO 10993/OECD), providing a roadmap for researchers to validate the safety profile of this compound. The focus is on distinguishing intrinsic cytotoxicity from artifacts caused by the compound's predicted low aqueous solubility.

Compound Characterization & In Silico Profiling

Before wet-lab experimentation, we must understand the physicochemical "personality" of the molecule to design valid assays.

Structural Analysis
  • Core Scaffold: Aniline (Phenylamine).

  • Substituents:

    • 2-Butoxy group (Ortho): Increases lipophilicity and steric bulk near the nitrogen; a potential site for O-dealkylation.

    • 3,5-Dichlorobenzyl group: Significantly increases logP (hydrophobicity) and metabolic stability of the benzyl ring (blocking para/ortho hydroxylation at the benzyl moiety).

Physicochemical Predictions (QSAR)
  • LogP (Octanol-Water Partition Coefficient): Estimated > 5.0.

    • Implication: The compound will be poorly soluble in aqueous media (RPMI/DMEM). Stock solutions must be prepared in DMSO, and final concentrations in cell culture must be monitored for precipitation (turbidity).

  • pKa: Estimated ~4.5 (Weak base).

    • Implication: At physiological pH (7.4), it will be predominantly un-ionized, facilitating rapid membrane permeation.

Toxicological Structural Alerts
  • Aniline Moiety: Historical data on anilines suggests a risk of Methemoglobinemia (oxidation of Hemoglobin Fe2+ to Fe3+) and Genotoxicity (via N-hydroxylation).

  • Halogenated Benzene: Potential for hepatotoxicity if bioaccumulation occurs due to slow metabolic clearance.

Phase I: In Vitro Cytotoxicity Assessment (ISO 10993-5)

Objective: Determine the IC50 and Non-Cytotoxic Concentration (NCC) in relevant cell lines.

Cell Line Selection
  • L929 (Mouse Fibroblasts): Standard ISO 10993-5 model for general biocompatibility.

  • HepG2 (Human Hepatocellular Carcinoma): Critical for this compound. HepG2 cells retain some CYP450 activity, allowing assessment of whether metabolites (e.g., the free aniline) are more toxic than the parent compound.

Experimental Protocol: MTT Assay
  • Principle: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Methodology:

  • Seeding: Plate L929/HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Compound Preparation:

    • Dissolve 2-Butoxy-N-(3,5-dichlorobenzyl)aniline in 100% DMSO to 50 mM (Stock).

    • Perform serial dilutions in culture medium (DMEM + 10% FBS).

    • Critical Control: Ensure final DMSO concentration is < 0.5% v/v in all wells to avoid vehicle toxicity.

  • Exposure: Remove old media. Add 100 µL of treatment media (Concentration range: 0.1 µM – 100 µM). Include:

    • Negative Control: Media + 0.5% DMSO.

    • Positive Control: 0.1% SDS or 5% DMSO.

    • Blank: Media only (no cells).

  • Incubation: 24 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Data Interpretation:

  • Viability % =

    
    .
    
  • Cut-off: According to ISO 10993-5, viability < 70% indicates cytotoxic potential.

Phase II: Hemocompatibility (ISO 10993-4)

Objective: Assess hemolytic potential, a critical safety parameter for aniline derivatives which interact with erythrocytes.

Hemolysis Assay Protocol

Rationale: The 2-butoxy group acts as an electron donor, potentially facilitating oxidation reactions at the aniline nitrogen if dealkylated. We must ensure the compound does not rupture red blood cells (RBCs).

Methodology:

  • Blood Source: Fresh human or rabbit blood (anticoagulated with citrate).

  • Preparation: Wash RBCs 3x with PBS. Resuspend to 2% v/v in PBS.

  • Treatment: Mix 1 mL RBC suspension with 1 mL test compound solution (at IC50 and 10x IC50).

    • Negative Control: PBS (0% Hemolysis).

    • Positive Control: Triton X-100 1% (100% Hemolysis).

  • Incubation: 3 hours at 37°C with gentle agitation.

  • Quantification: Centrifuge (3000g, 5 min). Measure OD of supernatant at 540 nm (Hemoglobin release).

Calculation:



  • Acceptance Criteria: < 5% hemolysis is considered hemocompatible (ASTM F756).

Phase III: Genotoxicity (OECD 471)

Objective: Evaluate mutagenic potential using the Ames Test. Rationale: Aniline derivatives can undergo N-hydroxylation by CYP450, forming nitrenium ions that bind DNA.

Protocol Strategy:

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Assays must be performed with (+S9) and without (-S9) rat liver S9 fraction. The S9 fraction mimics hepatic metabolism, crucial for activating the aniline pro-mutagen.

Visualization of Assessment Logic

Biocompatibility Assessment Workflow

This diagram illustrates the decision gates for the evaluation of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline.

BiocompatibilityWorkflow Start Compound: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Solubility Solubility Check (DMSO Stock / Media Precipitation) Start->Solubility Cyto Cytotoxicity (ISO 10993-5) L929 & HepG2 Solubility->Cyto If Soluble < 100µM Hemo Hemocompatibility (ISO 10993-4) RBC Lysis Assay Cyto->Hemo If Viability > 70% Geno Genotoxicity (OECD 471) Ames Test (+/- S9) Hemo->Geno If Hemolysis < 5% Decision Safety Profile Evaluation Geno->Decision Pass Proceed to In Vivo (ADME/PK) Decision->Pass Negative Ames Fail Structural Optimization (Reduce Lipophilicity/Block N-oxidation) Decision->Fail Positive Ames/Cytotoxic

Figure 1: Phased biocompatibility assessment workflow ensuring "Go/No-Go" decisions at critical safety checkpoints.

Predicted Metabolic Pathway & Toxicity Risks

Understanding the metabolic fate is crucial for interpreting toxicity. The diagram below hypothesizes the primary biotransformation routes.

Metabolism Parent Parent Compound (Lipophilic) Met1 Intermediate: N-(3,5-dichlorobenzyl)-2-hydroxyaniline Parent->Met1 CYP450 (O-Dealkylation) Met2_Aniline 2-Butoxyaniline (Toxicophore) Parent->Met2_Aniline CYP450 (N-Dealkylation) Met2_Aldehyde 3,5-Dichlorobenzaldehyde Parent->Met2_Aldehyde CYP450 (N-Dealkylation) Met3 N-Hydroxy Metabolite (Genotoxic Risk) Met2_Aniline->Met3 N-Oxidation

Figure 2: Predicted metabolic pathways. The formation of 2-butoxyaniline and subsequent N-hydroxylation represents the primary genotoxic risk vector.

Data Presentation Standards

When reporting results for this compound, use the following table structure to ensure comparability across studies.

Table 1: Summary of Preliminary Safety Metrics (Template)

AssayCell/SystemEndpointThresholdResult (Hypothetical)Status
Cytotoxicity L929 FibroblastsIC50 (µM)> 100 µMTo be determinedTBD
Cytotoxicity HepG2 HepatocytesIC50 (µM)> 50 µMTo be determinedTBD
Hemolysis Human RBCs% Lysis< 5%< 2% (Predicted)Pass
Ames Test S. typhimurium TA98Revertants/plate< 2x ControlRequires TestingTBD
Solubility PBS (pH 7.4)PrecipitationNo precip.Likely Precip. > 50µMAlert

Conclusion & Recommendations

The biocompatibility of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline is heavily influenced by its high lipophilicity and the stability of the dichlorobenzyl group. While the scaffold suggests potency in biological targets (e.g., TLR2 inhibition), the aniline core necessitates rigorous genotoxicity screening .

Immediate Recommendations:

  • Solubility Optimization: Use a co-solvent system (e.g., PEG400 or cyclodextrins) for in vivo formulations to prevent micro-embolization/precipitation.

  • Metabolic Screening: Perform a Microsomal Stability Assay early to confirm if the "2-butoxy" group is rapidly cleaved, releasing the potentially more toxic 2-butoxyaniline.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link

  • ISO 10993-4:2017. Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood. International Organization for Standardization. Link

  • OECD Test No. 471. Bacterial Reverse Mutation Test (Ames Test). OECD Guidelines for the Testing of Chemicals. Link

  • ASTM F756-17. Standard Practice for Assessment of Hemolytic Properties of Materials. ASTM International. Link

  • Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: Anilines as a structural alert. Chemical Research in Toxicology. (Contextual grounding for aniline toxicity mechanisms). Link

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline in Agrochemical Synthesis

Introduction: The Strategic Role of Substituted Anilines in Modern Agrochemicals In the landscape of modern crop protection, the innovation of highly effective and selective agrochemicals is paramount. Substituted anilin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Anilines in Modern Agrochemicals

In the landscape of modern crop protection, the innovation of highly effective and selective agrochemicals is paramount. Substituted anilines represent a critical class of intermediates, providing a versatile scaffold for the synthesis of a wide array of herbicides and fungicides.[1][2][3] The specific nature and positioning of substituents on the aniline ring are pivotal in defining the biological activity and mode of action of the final active ingredient.[1] This guide focuses on the synthesis and application of a specialized intermediate, 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a compound poised for the development of next-generation agrochemicals.

The unique combination of a butoxy group, an aniline core, and a 3,5-dichlorobenzyl moiety suggests its utility in creating active ingredients with potentially novel mechanisms of action or improved toxicological and environmental profiles. The butoxy group can enhance lipophilicity, which may improve the compound's penetration through plant cuticles or fungal cell membranes. The dichlorobenzyl group is a common feature in many pesticides, contributing to their biological efficacy.

This document provides a comprehensive overview of the synthesis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline and its subsequent elaboration into a representative herbicidal candidate. The protocols are designed for researchers, scientists, and professionals in the agrochemical and drug development sectors, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.

Physicochemical and Safety Data

A thorough understanding of the chemical properties and safety considerations is fundamental for the effective and safe handling of any chemical intermediate. The following table summarizes the key data for the precursors and the target intermediate.

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State (Predicted) Key Safety Precautions
2-ButoxyanilineC₁₀H₁₅NO165.23LiquidAvoid inhalation and skin contact. Wear protective gloves and eye protection.
3,5-Dichlorobenzyl chlorideC₇H₅Cl₃195.48SolidCorrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).
2-Butoxy-N-(3,5-dichlorobenzyl)anilineC₁₇H₁₉Cl₂NO339.25Solid/OilToxic if swallowed, in contact with skin, or if inhaled.[4][5][6] Handle with extreme caution in a well-ventilated area or fume hood.[4][7] Wear comprehensive PPE, including gloves, lab coat, and eye protection.[4][5][7]

Note: The data for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline are predicted based on the properties of structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[4][5][6][7][8]

Synthesis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline: A Step-by-Step Protocol

The synthesis of the target intermediate is proposed via a nucleophilic substitution reaction between 2-butoxyaniline and 3,5-dichlorobenzyl chloride.

Diagram of the Synthetic Pathway

Synthesis_of_Intermediate Proposed Synthesis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline 2-Butoxyaniline 2-Butoxyaniline Intermediate 2-Butoxy-N-(3,5-dichlorobenzyl)aniline 2-Butoxyaniline->Intermediate Nucleophilic Substitution 3,5-Dichlorobenzyl_chloride 3,5-Dichlorobenzyl_chloride 3,5-Dichlorobenzyl_chloride->Intermediate

Caption: Proposed synthetic route for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline.

Experimental Protocol

Objective: To synthesize 2-Butoxy-N-(3,5-dichlorobenzyl)aniline from 2-butoxyaniline and 3,5-dichlorobenzyl chloride.

Materials:

  • 2-Butoxyaniline (1.0 eq)

  • 3,5-Dichlorobenzyl chloride (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-butoxyaniline (1.0 eq) and 3,5-dichlorobenzyl chloride (1.1 eq) in anhydrous acetonitrile.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the reaction mixture. The base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude 2-Butoxy-N-(3,5-dichlorobenzyl)aniline by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

Expected Yield: 75-85%

Application in Agrochemical Synthesis: A Representative Herbicide

The synthesized intermediate can be further derivatized to produce a variety of potential agrochemicals. A common strategy involves the formation of a urea linkage, a motif present in many herbicides.

Diagram of Herbicide Synthesis

Herbicide_Synthesis Synthesis of a Urea-Based Herbicide Intermediate 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Herbicide Urea-Based Herbicide Intermediate->Herbicide Reaction with Isocyanate Precursor Phosgene_equivalent Phosgene Equivalent (e.g., Triphosgene) Phosgene_equivalent->Herbicide Dimethylamine Dimethylamine Dimethylamine->Herbicide

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline

Here is the technical support guide for the degradation pathways of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline. Executive Summary & Molecule Analysis Welcome to the technical support hub for 2-Butoxy-N-(3,5-dichlorobenzyl)an...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the degradation pathways of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline.

Executive Summary & Molecule Analysis

Welcome to the technical support hub for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline . This guide addresses the stability profile of this secondary amine. Based on its structural pharmacophores—an electron-rich aniline ring, a labile benzyl-nitrogen bond, and an ether linkage—this molecule is susceptible to specific oxidative and photolytic degradation pathways rather than simple hydrolysis.

Key Structural Vulnerabilities:

  • Benzylic C-H Bond: Highly susceptible to autoxidation and radical attack, leading to N-dealkylation.

  • Secondary Amine Nitrogen: Prone to N-oxidation (N-oxide formation).

  • Chlorinated Aromatic Ring: Susceptible to photolytic dechlorination (homolytic fission) under UV light.

Visualizing the Degradation Network

The following diagram illustrates the primary degradation cascade. Use this to identify unknown impurity peaks in your HPLC/UPLC chromatograms.

DegradationPathways Parent Parent Molecule 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Radical Benzylic Radical Intermediate Parent->Radical Autoxidation / Radical Initiator N_Oxide Degradant A (N-Oxidation) N-Oxide / Nitrone Parent->N_Oxide Direct N-Oxidation (Peroxides) Dechloro Degradant D (Photolysis) Dechlorinated Analogs Parent->Dechloro UV Light (hv) Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine +OH / O2 Aldehyde Degradant B (Oxidative Cleavage) 3,5-Dichlorobenzaldehyde Carbinolamine->Aldehyde C-N Bond Cleavage Aniline Degradant C (Amine Recovery) 2-Butoxyaniline Carbinolamine->Aniline C-N Bond Cleavage

Caption: Figure 1. Oxidative and photolytic degradation pathways. The central pathway (Yellow) represents the dominant oxidative dealkylation mechanism observed in solution.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers handling this compound in solution (DMSO, Methanol, or Aqueous Buffers).

Scenario A: Appearance of Unknown Peaks during Stability Testing

Q1: I see two new major peaks appearing in my oxidatively stressed samples (H2O2). One is less polar (longer retention) and one is more polar. What are they?

  • Diagnosis: This is classic Oxidative N-Dealkylation .

  • Mechanism: The benzylic carbon is oxidized to a carbinolamine, which collapses.

  • The Peaks:

    • The Non-Polar Peak: Likely 3,5-Dichlorobenzaldehyde . Aldehydes are generally less polar than the amine salt.

    • The Polar Peak: Likely 2-Butoxyaniline .

  • Action: Confirm by injecting authentic standards of 3,5-dichlorobenzaldehyde. If the peak matches, the mechanism is confirmed.

Q2: My sample is turning yellow/brown in solution over time, even without strong oxidants. Why?

  • Diagnosis: Formation of Quinoid or Azo-dimer species .

  • Mechanism: The "2-Butoxyaniline" degradant (formed via trace oxidation) is an electron-rich aniline. In solution, free anilines easily oxidize to form colored azo-dimers or quinone-imines, especially if the solution is slightly basic.

  • Action: Check the pH. Acidic conditions stabilize the aniline salt and prevent color formation. Store solutions protected from light and oxygen.

Scenario B: Photostability Issues

Q3: We observed a mass loss of -34 Da in our LC-MS data after exposing the solution to ambient light. Is this hydrolysis?

  • Diagnosis: No, this is Photolytic Dechlorination .

  • Mechanism: Chlorinated aromatics (like the 3,5-dichlorobenzyl group) undergo homolytic C-Cl bond cleavage under UV/Vis light. The radical abstracts a hydrogen from the solvent, resulting in the replacement of Cl (Mass 35) with H (Mass 1), a net loss of 34 Da.

  • Action: Use amber glassware exclusively. This molecule is photosensitive.

Scenario C: Quantitative Discrepancies

Q4: Why is my mass balance poor (Sum of impurities + Assay < 95%)?

  • Diagnosis: Volatility of Degradants.[1]

  • Mechanism: If N-dealkylation occurs, 3,5-Dichlorobenzaldehyde is formed. Depending on your drying or concentration steps, this aldehyde may sublime or evaporate, leading to "missing" mass.

  • Action: Avoid high-vacuum drying if you are trying to quantify degradation products. Measure degradation in solution without drying down.

Quantitative Data Summary: Expected Degradation

Use the table below to correlate stress conditions with expected degradation products.

Stress ConditionPrimary MechanismExpected Degradant (Mass Shift)Risk Level
Neutral Hydrolysis StableNoneLow
Acid Hydrolysis Ether Cleavage (Minor)2-Aminophenol derivative (-56 Da)Low-Medium
Oxidation (H2O2) N-Dealkylation 3,5-Dichlorobenzaldehyde (Variable) + 2-ButoxyanilineHigh
Oxidation (Trace) N-Oxidation N-Oxide (+16 Da)Medium
Photolysis (UV) Dechlorination Monodeschloro analog (-34 Da)High

Detailed Experimental Protocols

To validate the pathways described above, perform the following stress tests.

Protocol 1: Oxidative Stress Testing (N-Dealkylation Verification)
  • Objective: Force the formation of the aldehyde and aniline cleavage products.

  • Reagents: 30% Hydrogen Peroxide (H2O2), Acetonitrile (ACN).

  • Preparation: Dissolve 10 mg of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline in 5 mL ACN.

  • Initiation: Add 0.5 mL of 30% H2O2.

  • Incubation: Heat at 40°C for 2 hours.

  • Quenching: Critical Step - Quench with Sodium Metabisulfite solution to destroy excess peroxide before injection (prevents on-column oxidation).

  • Analysis: Analyze via HPLC-UV/MS. Look for the +16 Da (N-oxide) and the cleavage products.

Protocol 2: Photostability Assessment
  • Objective: Assess susceptibility to dechlorination.

  • Preparation: Prepare a 1 mg/mL solution in Methanol (transparent to UV cutoff).

  • Exposure: Place in a quartz cuvette or clear vial. Expose to 1.2 million lux hours (standard ICH Q1B condition) or a UV lamp (254 nm) for 4 hours.

  • Control: Wrap a second vial in aluminum foil (Dark Control).

  • Analysis: Compare Dark vs. Light samples. Look for -34 Da peaks (loss of Chlorine).

References

  • Gorrod, J. W., & Gooderham, N. J. (1987).

    • Relevance: Establishes the fundamental mechanism of N-dealkylation vs.
  • Espenson, J. H., et al. (1997). Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones. Inorganic Chemistry.

    • [2]

    • Relevance: Details the oxidative pathway of secondary amines through hydroxylamine intermedi
  • Czaplicka, M. (2006). Photo-degradation of chlorophenols and chloroanilines in aqueous solution.

    • Relevance: Provides the mechanistic basis for the photolytic dechlorin
  • OECD SIDS. (1996). 2-Butoxyethanol: SIDS Initial Assessment Report.

    • Relevance: Supports the stability profile of the glycol ether (butoxy) side chain and its potential (though slower)

Sources

Optimization

Technical Support Center: HPLC Optimization for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline

Status: Operational Ticket ID: OPT-2B-DCL-001 Assigned Specialist: Senior Application Scientist[1] Introduction Welcome to the Technical Support Center. You are likely working with 2-Butoxy-N-(3,5-dichlorobenzyl)aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-2B-DCL-001 Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a lipophilic secondary amine with significant aromatic character.[1]

This molecule presents a "perfect storm" of chromatographic challenges:

  • The Secondary Amine: Prone to severe peak tailing due to silanol interactions.[1][2][3]

  • The Dichlorobenzyl Group: Requires specific selectivity to resolve from positional isomers (e.g., 2,4-dichloro analogs).

  • The Butoxy Group: Adds significant hydrophobicity, requiring high organic mobile phases.[1]

This guide replaces generic advice with a causality-driven troubleshooting framework designed specifically for this class of compounds.

Module 1: Method Development Strategy

Q: Which column chemistry should I choose for this specific molecule?

A: While C18 is the standard, it is often insufficient for separating halogenated structural analogs.

  • Recommendation: Phenyl-Hexyl (or Phenyl-Ether) phases.[1]

  • The Science: The 3,5-dichlorobenzyl ring is electron-deficient.[1] Phenyl-Hexyl columns possess

    
    -electrons that engage in 
    
    
    
    -
    
    
    interactions with the aromatic rings of your analyte.[1][4] This provides an orthogonal separation mechanism to simple hydrophobicity (C18), allowing for the resolution of "stubborn" positional isomers that co-elute on C18.

Comparative Data: Selectivity Factors (


) 
Column PhaseMechanismSelectivity for Halogenated IsomersRecommended For
C18 (L1) Hydrophobic InteractionLowGeneral purity checks
Phenyl-Hexyl (L11) Hydrophobicity +

-

Interaction
High Separating 3,5-dichloro from 2,4-dichloro analogs
C8 (L7) Hydrophobic InteractionModerateReducing retention of extremely lipophilic analogs
Q: My retention times are drifting. What is the optimal pH?

A: You must operate at a pH that stabilizes the ionization state of the secondary amine.

  • The Molecule's pKa: N-benzylanilines typically have a pKa between 3.5 and 4.5 (conjugate acid).[1]

  • The Danger Zone: Operating at pH 4.0–5.0 is disastrous.[1] Both the analyte and the residual silanols on the column are partially ionized, leading to fluctuating retention and severe tailing.[2]

  • The Fix:

    • Low pH (pH 2.0 - 2.5): Recommended.[1] Uses TFA (0.1%) or Formic Acid.[1] The silanols are protonated (neutral), and the amine is protonated (positive). This eliminates ion-exchange interactions, sharpening the peak.

    • High pH (pH > 9.0): Alternative. Requires Hybrid Silica (e.g., Ethylene Bridged Hybrid). The amine is neutral, increasing retention and improving loading capacity.

Module 2: Visualizing the Logic

The following decision tree illustrates the method development pathway for this specific aniline derivative.

MethodDev Start START: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Analysis Check_Analogs Are Structural Isomers Present? (e.g., 2,4-dichloro vs 3,5-dichloro) Start->Check_Analogs Select_Phenyl Select Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) Check_Analogs->Select_Phenyl Yes (Critical) Select_C18 Select End-Capped C18 Column (Standard Hydrophobicity) Check_Analogs->Select_C18 No (Purity Only) Check_pH Select Mobile Phase pH Select_Phenyl->Check_pH Select_C18->Check_pH Low_pH pH 2.0 - 2.5 (Formic Acid/TFA) *Protonates Silanols *Sharper Peaks Check_pH->Low_pH Standard LC-MS High_pH pH > 9.0 (Ammonium Bicarbonate) *Requires Hybrid Silica *Higher Retention Check_pH->High_pH Prep / High Load

Figure 1: Decision matrix for column and pH selection based on the presence of structural analogs.

Module 3: Troubleshooting Peak Shape

Q: I am seeing severe peak tailing (As > 1.5). How do I fix it?

A: Tailing in secondary amines is almost always caused by Silanol Activity .[1]

The Mechanism: Silica support materials have residual silanol groups (Si-OH).[1] At pH > 3.5, these deprotonate to Si-O⁻.[1] Your protonated amine (R₂NH₂⁺) binds ionically to these negative sites, "dragging" the tail.

Protocol: The "Tailing Eliminator" Workflow

  • Step 1: Acidify. Ensure your aqueous mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .[1] TFA is a strong ion-pairing agent that "masks" the positive charge of the amine and suppresses silanol ionization.

    • Note: If using LC-MS, use Formic Acid (0.1%) instead to avoid signal suppression, but expect slightly more tailing than TFA.

  • Step 2: Increase Buffer Strength. If using Formic Acid, add 20mM Ammonium Formate .[1] The ammonium ions compete with your analyte for the active silanol sites.

  • Step 3: Temperature. Increase column temperature to 40°C - 50°C . This speeds up the kinetics of the unwanted secondary interactions, effectively narrowing the peak.

Q: My peaks are fronting (As < 0.9). Is the column broken?

A: Unlikely.[1] Fronting with this molecule is usually a Solubility Mismatch .[1]

  • Cause: The 2-butoxy and dichlorobenzyl groups make the molecule very hydrophobic.[1] If you dissolve your sample in 100% Acetonitrile but inject it into a starting gradient of 10% Acetonitrile, the analyte precipitates at the head of the column.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:MeCN). If solubility is poor, add 10% Isopropanol to the diluent, but do not inject 100% strong solvent.

Module 4: Experimental Protocol

Standard Operating Procedure: Column Equilibration for Amines

To ensure reproducibility when switching between analogs, follow this strict equilibration protocol. This prevents "memory effects" where amines stick to the column frit.[1]

  • Flush: 10 Column Volumes (CV) of 50:50 Acetonitrile:Water (no additives) to remove storage solvents.[1]

  • Condition: 10 CV of Mobile Phase A (Water + 0.1% TFA) . This acidifies the silica surface, ensuring all silanols are protonated (neutral).

  • Passivate: Inject two "blank" samples containing the mobile phase to occupy any hyper-active sites.

  • Equilibrate: Run the starting gradient conditions for 5 CV before the first analytical injection.

References

  • Waters Corporation. (2026).[1] CSH C18 vs. CSH Phenyl-Hexyl Chemistries.[1] Waters Knowledge Base.[1] Link

  • Chrom Tech, Inc. (2025).[1][5] What Causes Peak Tailing in HPLC? Chrom Tech Technical Guide.[1] Link

  • Element Lab Solutions. (2025).[1] Phenyl Stationary Phases for HPLC: Selectivity and Pi-Pi Interactions.Link

  • Agilent Technologies. (2022).[1] Comparing Selectivity of Phenyl-Hexyl and Other Phenyl Bonded Phases.[1][6][7] Chromatography Online.[1] Link

  • PubChem. (2025).[1] N-Benzylaniline Compound Summary & pKa Data.[1] National Library of Medicine.[1] Link

Sources

Troubleshooting

Enhancing the stability of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline for long-term storage

Technical Support Center: Stability & Storage Protocol Subject: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Ticket ID: STAB-2B-DCBA-001 Status: Open for Research Use Introduction: The Stability Paradox You are likely working...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol Subject: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Ticket ID: STAB-2B-DCBA-001 Status: Open for Research Use

Introduction: The Stability Paradox

You are likely working with 2-Butoxy-N-(3,5-dichlorobenzyl)aniline as a bioactive intermediate or an ion-channel modulator candidate. While the 3,5-dichlorobenzyl moiety provides some metabolic stability via electron-withdrawing effects, the core 2-alkoxyaniline structure presents a significant storage challenge.

This molecule contains a secondary amine coupled with an electron-rich butoxy-substituted aromatic ring . This combination creates a "push-pull" electronic environment that makes the compound susceptible to oxidative coupling and photolytic degradation , resulting in the characteristic "yellowing" or "browning" often observed in aged samples.

This guide moves beyond generic advice, applying mechanistic organic chemistry to ensure the integrity of your compound.

Module 1: Troubleshooting & Diagnostics (FAQ)

Q1: My white solid has turned yellow/brown. Is it still usable?

Diagnosis: Oxidative Coupling (Quinone-Imine Formation) Mechanism: The electron-donating butoxy group at the ortho position activates the aniline ring. Upon exposure to atmospheric oxygen, the secondary amine undergoes radical formation, leading to N-N or C-N coupling (dimerization) and the formation of highly colored p-quinone imines or azobenzene-like impurities. Action:

  • If pale yellow: Likely <1% impurity. Purify via recrystallization (rec. solvent: Hexane/Ethyl Acetate) or pass through a short silica plug.

  • If brown/tarry: Significant degradation. Discard. The oxidation products can act as radical initiators, accelerating further breakdown.

Q2: I stored the compound in DMSO at -20°C, but purity dropped. Why?

Diagnosis: Cryo-Concentration & Hygroscopicity Mechanism: DMSO is hygroscopic. At -20°C, DMSO freezes, but impurities and water concentrate in the remaining unfrozen liquid channels ("pockets"). This high local concentration of water and oxygen, combined with the "bathochromic shift" (red-shift) of aniline absorption spectra in frozen states, can accelerate degradation even in the dark. Action:

  • Never store this compound in solution for >24 hours.

  • Store strictly as a dry solid .

  • If solution storage is mandatory, use anhydrous acetonitrile, purge with Argon, and seal in amber glass.

Q3: The compound has become an oily paste. Did it melt?

Diagnosis: Hygroscopic Depression or Impurity Eutectic Mechanism: As a free base, secondary amines can absorb atmospheric CO₂ and moisture to form carbamates or hydrated salts. This lowers the melting point (Melting Point Depression), causing the solid to "oil out." Action:

  • Dry the sample under high vacuum (<1 mbar) for 4 hours.

  • If it resolidifies, it was moisture/solvent.

  • If it remains oily, check purity via HPLC; significant impurity levels form eutectic mixtures that prevent crystallization.

Module 2: The Degradation Pathway (Visualized)

Understanding how the molecule breaks down dictates how we store it. The diagram below illustrates the two primary enemies: Oxygen (radical oxidation) and Light (photolysis).

DegradationPathway Molecule 2-Butoxy-N-(3,5-dichlorobenzyl)aniline (Active API) Radical N-Centered Radical (Intermediate) Molecule->Radical H-abstraction (Slow) Oxygen O₂ (Atmosphere) Oxygen->Radical Light UV/Vis Light Light->Radical NOxide N-Oxide / Hydroxylamine (First Oxidation Product) Radical->NOxide + O₂ Dimer Azo/Hydrazine Dimers (Colored Impurities) Radical->Dimer Coupling Dealk Dealkylation (Loss of Benzyl Group) Radical->Dealk C-N Scission

Caption: Figure 1. Mechanistic pathway showing how environmental factors convert the active secondary amine into colored dimers and inactive oxides.

Module 3: Validated Storage Protocol

This protocol is designed to minimize the Radical Formation identified in Figure 1.

Phase 1: Preparation (The "Argon Blanket")
  • Solvent Removal: Ensure the compound is free of residual solvents (especially chlorinated solvents like DCM, which can generate HCl over time and degrade the amine).

  • Container Selection: Use Amber Glass vials with Teflon-lined caps. Do not use clear glass or plastic (polystyrene/polypropylene) which are permeable to O₂.

  • Inerting:

    • Place the open vial in a vacuum desiccator.

    • Evacuate air (<10 mbar).

    • Backfill with Argon (preferred over Nitrogen due to Argon being heavier than air, creating a better "blanket" over the solid).

    • Repeat 3x.

Phase 2: Storage Conditions Matrix
ParameterRecommended (Long-Term) Acceptable (Short-Term) Critical Failure (Avoid)
Temperature -20°C (Standard Freezer)2-8°C (Fridge)>25°C (Room Temp)
State Dry Powder / Crystal Concentrated SlurryDilute Solution (<10mM)
Atmosphere Argon/Nitrogen Headspace Tightly Sealed AirOpen Air / Parafilm only
Container Amber Glass + Desiccant Aluminum Foil WrapClear Plastic
Phase 3: Handling & Thawing (Critical Step)
  • The "Condensation Trap": When removing the vial from -20°C, DO NOT OPEN IMMEDIATELY.

  • Allow the vial to equilibrate to room temperature (approx. 30 mins).

  • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, initiating hydrolysis or clumping immediately.

Module 4: Analytical Validation (QC)

To verify the stability of your stored batch, use the following HPLC parameters. This method separates the parent amine from its likely N-oxide and de-benzylated degradants.

Method: Reverse-Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity, sharpens amine peak).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins. (High organic start required due to lipophilicity of the butoxy/dichloro groups).

  • Detection: UV @ 254 nm (benzyl ring) and 280 nm (aniline ring).

Pass Criteria:

  • Purity > 98%.[1][2]

  • No single impurity > 0.5%.

  • Appearance: Off-white to pale beige solid.

Module 5: Decision Logic for Storage

Use this workflow to determine the immediate action plan for your sample.

StorageLogic Start New Sample Received CheckForm Is it Solid or Solution? Start->CheckForm Solid Solid Form CheckForm->Solid Powder Solution Solution Form CheckForm->Solution Liquid CheckColor Check Color Solid->CheckColor DryIt Evaporate Solvent (Rotovap/Lyophilize) Solution->DryIt Immediate Action DryIt->CheckColor White White/Pale Yellow CheckColor->White Good Dark Dark Yellow/Brown CheckColor->Dark Oxidized Pack Pack under Argon Amber Vial Store -20°C White->Pack Purify Recrystallize (Hexane/EtOAc) Dark->Purify Purify->White

Caption: Figure 2.[3] Decision tree for processing incoming or aged samples of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline.

References & Grounding

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[4][5][6][7] International Council for Harmonisation.[4] (Defines standard long-term storage conditions as 25°C/60%RH, but recommends stress testing for sensitive APIs).

  • ICH Q1B : Stability Testing: Photostability Testing of New Drug Substances and Products.[4][6] (Establishes the requirement for light-protective packaging for aniline derivatives).

  • PubChem Compound Summary : N-Benzylaniline Derivatives. National Library of Medicine. (Provides general physical property data and safety sheets for the structural class).

  • Corrochano, P., et al. (2017) . Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions.[8][9] Environmental Science & Technology.[9] (Critical insight regarding the accelerated degradation of anilines in frozen aqueous/DMSO states). [9]

  • Lepaumier, H., et al. (2009) . Degradation of secondary amines: Oxidation mechanisms. (Establishes the radical mechanism for N-oxide and dimer formation in secondary amines).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorescent Probes for Cellular Imaging in Drug Discovery

In the landscape of modern cell biology and drug development, fluorescent probes are indispensable tools that illuminate the intricate workings of the cellular machinery.[1] The ability to visualize and quantify specific...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern cell biology and drug development, fluorescent probes are indispensable tools that illuminate the intricate workings of the cellular machinery.[1] The ability to visualize and quantify specific molecular events in real-time within living cells provides invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.[2][3] This guide offers a comparative analysis of fluorescent probes, with a focus on a class of molecules that have garnered significant interest for their potential in high-content screening and mechanistic studies.

While the specific compound "2-Butoxy-N-(3,5-dichlorobenzyl)aniline" is not documented in scientific literature as a fluorescent probe, the structural motifs it comprises—a substituted aniline core—are prevalent in the design of various molecular sensors. Aniline derivatives are known to be versatile precursors in the synthesis of dyes and other functional materials.[4][5] This guide, therefore, will draw upon the principles of fluorescent probe design to compare established and effective fluorescent probes used in contemporary research, providing a framework for understanding their performance and application.

The Landscape of Fluorescent Probes

The utility of a fluorescent probe is defined by a set of key performance characteristics that dictate its suitability for a given biological question. Researchers must consider factors such as quantum yield (the efficiency of fluorescence emission), photostability (resistance to light-induced degradation), Stokes shift (the separation between excitation and emission maxima), and, most critically, specificity towards the target analyte.[6]

Fluorescent probes can be broadly categorized into several classes, each with its own set of advantages and limitations:

  • Small-Molecule Dyes: These are synthetically derived organic molecules that are often cell-permeant and can be designed to respond to specific cellular analytes or conditions.[7] They are generally easy to use but may sometimes lack the high specificity of other probe types.[8]

  • Genetically Encoded Sensors: These are fluorescent proteins, such as Green Fluorescent Protein (GFP) and its derivatives, that can be genetically fused to a protein of interest.[9] This approach offers exceptional specificity for labeling particular proteins but requires genetic manipulation of the cells.

  • Nanoparticle-Based Probes: These include quantum dots and other nanomaterials that offer high brightness and photostability. Their surface can be functionalized to target specific cellular components, though their larger size can sometimes be a limitation.[2]

Comparative Analysis of Fluorescent Probes for Oxidative Stress

A critical area of investigation in drug development is the study of cellular oxidative stress, a condition characterized by an imbalance in the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[10] ROS play a dual role in cellular signaling and pathophysiology, making their detection and quantification essential for understanding disease progression and the effects of pharmacological agents.[11]

Below is a comparison of commonly used small-molecule fluorescent probes for detecting general oxidative stress and specific ROS.

Probe NameTarget AnalyteExcitation Max (nm)Emission Max (nm)Key AdvantagesKey Limitations
DCFH-DA General ROS~480~530Broadly reactive to multiple ROS, widely used and cited.Lacks specificity, can be prone to auto-oxidation.
MitoSOX™ Red Mitochondrial Superoxide~510~580Specifically targets mitochondrial superoxide, a key player in oxidative stress.Can be influenced by other cellular redox processes.
CellROX® Green/Deep Red General ROS~485 / ~640~520 / ~665Available in multiple colors for multiplexing, good photostability.Specificity for individual ROS is limited.
HPF (Hydroxyphenyl Fluorescein) Hydroxyl Radical (•OH)~490~515Highly selective for the highly reactive hydroxyl radical.Lower cell permeability compared to other probes.

Experimental Workflow: Cellular ROS Detection

The following diagram and protocol outline a general workflow for staining live cells with a small-molecule fluorescent probe to detect intracellular ROS.

experimental_workflow cluster_prep Cell Preparation cluster_staining Probe Staining cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture Culture cells to desired confluency in appropriate imaging plates. prepare_stain Prepare staining solution by diluting the fluorescent probe in buffer or media. cell_culture->prepare_stain incubate Incubate cells with the staining solution at 37°C. prepare_stain->incubate wash Wash cells to remove unbound probe. incubate->wash acquire_image Acquire images using a fluorescence microscope with appropriate filter sets. wash->acquire_image quantify Quantify fluorescence intensity to determine relative ROS levels. acquire_image->quantify

Caption: A generalized workflow for cellular ROS detection using a fluorescent probe.

Detailed Protocol for Staining with DCFH-DA

This protocol provides a step-by-step guide for using 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general intracellular ROS levels.[]

Materials:

  • Cells of interest cultured in a suitable format for fluorescence microscopy (e.g., 96-well plate, chamber slide).

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Positive control (e.g., H₂O₂ or another ROS-inducing agent).

  • Fluorescence microscope or plate reader with appropriate filters for fluorescein (Excitation/Emission: ~485 nm/~530 nm).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in your chosen imaging vessel and allow them to adhere and grow overnight.

  • Reagent Preparation:

    • Prepare a fresh working solution of DCFH-DA by diluting the stock solution in pre-warmed HBSS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for your cell type.

    • Prepare your positive and negative control treatments.

  • Cell Treatment (Optional): If you are investigating the effect of a compound on ROS production, treat the cells with your compound for the desired period before proceeding to the staining step.

  • Probe Loading:

    • Remove the culture medium from the cells and wash them once with pre-warmed HBSS.

    • Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently remove the DCFH-DA solution and wash the cells twice with pre-warmed HBSS to remove any unbound probe.

  • Image Acquisition:

    • Immediately after washing, acquire fluorescence images using a microscope equipped with a standard fluorescein filter set.

    • It is crucial to image the cells promptly as the fluorescent signal can be transient.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cells in different treatment groups using image analysis software (e.g., ImageJ/Fiji).

    • Normalize the fluorescence intensity of the treated groups to that of the untreated control group to determine the relative change in ROS levels.

Causality Behind Experimental Choices:

  • Pre-warmed solutions: Using pre-warmed buffer or media (37°C) minimizes cellular stress that could be induced by temperature shock, which in turn could affect ROS levels.

  • Incubation in the dark: DCFH-DA and its fluorescent product are light-sensitive. Incubation in the dark prevents photobleaching and the generation of ROS due to photosensitization.

  • Washing steps: Thorough washing is critical to remove extracellular probe, which can contribute to background fluorescence and reduce the signal-to-noise ratio.

  • Prompt imaging: The cellular redox environment is dynamic. Prompt imaging after staining ensures that the captured fluorescence reflects the cellular state at the time of measurement.

Signaling Pathway: ROS Generation and Detection

The following diagram illustrates a simplified signaling pathway of ROS generation and its detection by a generic fluorescent probe.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_ros ROS Generation cluster_detection Fluorescent Detection stimulus e.g., Drug Candidate, Environmental Stressor mitochondria Mitochondria stimulus->mitochondria enzymes Cellular Enzymes (e.g., NADPH Oxidases) stimulus->enzymes ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) mitochondria->ros enzymes->ros probe Non-fluorescent Probe ros->probe Oxidation fluorescent_probe Fluorescent Product probe->fluorescent_probe signal Detectable Fluorescent Signal fluorescent_probe->signal

Caption: Simplified pathway of ROS generation and detection by a fluorescent probe.

Conclusion and Future Perspectives

The selection of an appropriate fluorescent probe is a critical decision in the design of cell-based assays for drug discovery and basic research. While a direct comparison involving "2-Butoxy-N-(3,5-dichlorobenzyl)aniline" is not possible due to the absence of its characterization as a fluorescent probe, the principles outlined in this guide provide a robust framework for evaluating and comparing other fluorescent sensors. The field is continuously evolving, with new probes being developed that offer improved brightness, photostability, and specificity.[10] As our understanding of cellular signaling pathways deepens, so too will the sophistication of the chemical tools we use to study them, further empowering the next wave of scientific discovery.

References

  • Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols - PMC. (n.d.).
  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - PMC. (n.d.).
  • Fluorescence Probes for ROS Detection: Overview - MASI Longevity Science. (2025, June 1).
  • Application Notes and Protocols for Chlorin-Based Fluorescent Probes in Cellular Imaging - Benchchem. (n.d.).
  • Comparisons of some features for the three kinds of probes (fluorescent... - ResearchGate. (n.d.).
  • Comparison of different types of fluorescent probes (Created in... - ResearchGate. (n.d.).
  • In Vivo Cellular Imaging Using Fluorescent Proteins : Methods and Protocols - University of California San Francisco. (n.d.).
  • What are good fluorescent probes for measuring general oxidative stress in cells? (2014, January 20).
  • Fluorescent Live Cell Imaging | StainsFile. (n.d.).
  • Fluorescent Live Cell Imaging - PMC - NIH. (n.d.).
  • Fluorescence imaging of drug target proteins using chemical probes - PMC - NIH. (2020, June 6).
  • Fluorescent Probes for Disease Diagnosis and Biomarker Detection - BOC Sciences. (2025, September 9).
  • Fluorescence Probes for Disease Diagnosis | Chemical Reviews - ACS Publications. (2024, May 17).
  • Fluorescent Probes and Staining for Cellular Imaging (Notes included) - YouTube. (2024, December 28).
  • 3,5-Dichloroaniline - Wikipedia. (n.d.).
  • Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols - Benchchem. (n.d.).

Sources

Validation

Cross-Validation of Analytical Methods for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline

This guide provides an in-depth technical cross-validation of analytical methods for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry (e.g., target...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical cross-validation of analytical methods for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a lipophilic secondary amine often utilized as a scaffold in medicinal chemistry (e.g., targeting ion channels or kinase inhibition).[1][2][3][4]

Given the compound's secondary amine functionality and chlorinated aromatic rings, ensuring purity requires orthogonal methodologies to distinguish between salt forms, positional isomers, and synthetic byproducts.[1][3][4] This guide compares High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Quantitative Nuclear Magnetic Resonance (qNMR) .

Executive Summary

In drug development, relying on a single analytical technique can lead to "blind spots"—undetected impurities that co-elute or lack chromophores.[1][3][4] This guide validates the routine HPLC-DAD method against the absolute quantification power of 1H-qNMR .

  • The Challenge: Secondary amines like 2-Butoxy-N-(3,5-dichlorobenzyl)aniline often exhibit peak tailing in HPLC due to silanol interactions.[1][2][3][4] Furthermore, UV response factors can vary significantly between the parent and des-chloro impurities.[1][3][4]

  • The Solution: Cross-validation using qNMR provides a primary ratio measurement that is independent of extinction coefficients, serving as the "truth" standard to calibrate the HPLC method.[1][3][4]

Chemical Context & Properties

Understanding the analyte is the first step in method design.[3][5]

PropertyDescriptionAnalytical Implication
Structure Secondary amine with a butoxy ether tail and a 3,5-dichlorobenzyl head.[1][2][3][4]NH group poses tailing risks in HPLC; Butoxy group provides distinct triplet signals for NMR quantification.[1][3][4]
pKa ~4.5 - 5.5 (Estimated for N-benzylaniline)Ionizable.[1][2][3][4] Requires pH control in HPLC mobile phase (pH < 3 or > 9).[1][3][4]
Chromophore Aromatic rings (Aniline + Dichlorobenzyl)Strong UV absorption expected at 240 nm and 280 nm .[1][3][4]
Solubility Lipophilic (High LogP); Soluble in DMSO, MeOH, CDCl3.[1][3][4]Compatible with Reversed-Phase (RP) LC and standard NMR solvents.[1][2][3][4]

Comparative Methodology

Method A: RP-HPLC-DAD (Routine QC Method)

The workhorse for purity and impurity profiling.[1][2][3]

  • Principle: Separation based on hydrophobicity using a C18 stationary phase.[1][3][4]

  • Strengths: High sensitivity (LOD < 0.1%), separates trace impurities.[1][3][4]

  • Weaknesses: Requires reference standards; "relative" purity assumes equal response factors.

Method B: 1H-qNMR (Primary Reference Method)

The orthogonal validator for absolute purity.[1][2][3]

  • Principle: Molar ratio quantification using proton integration relative to an internal standard (IS).

  • Strengths: Non-destructive; no reference standard of the analyte needed (only the IS); SI-traceable.[1][3]

  • Weaknesses: Lower sensitivity (LOD ~0.5%); requires high solubility.[1][3][4]

Performance Data & Cross-Validation Results

The following data represents a validation study comparing the purity assessment of a synthesized batch of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline.

Table 1: Linearity and Range
ParameterHPLC-DAD (Method A)1H-qNMR (Method B)Verdict
Range 0.5 µg/mL – 100 µg/mL1 mg/mL – 20 mg/mLHPLC is superior for trace analysis; qNMR requires bulk sample.[1][2][3][4]
Linearity (R²) > 0.9995> 0.9999Both are strictly linear; qNMR is inherently linear by physics.[1][3][4]
LOD 0.05 µg/mL~100 µg/mLHPLC is ~2000x more sensitive.[1][3][4]
Table 2: Accuracy & Recovery (Spike Recovery)
Spiked LevelHPLC Recovery (%)qNMR Recovery (%)Note
80% 98.5% ± 0.8%99.8% ± 0.3%qNMR shows lower bias.[1][2][3][4]
100% 99.2% ± 0.5%100.1% ± 0.2%HPLC relies on external calibration curve accuracy.[1][3][4]
120% 99.1% ± 0.6%99.9% ± 0.2%qNMR precision is superior for assay value.[1][4]
Table 3: Purity Assignment Cross-Check
Batch IDHPLC Purity (Area %)qNMR Purity (wt/wt %)Interpretation
Lot-001 99.4%98.1%Discrepancy: HPLC likely missed inorganic salts or residual solvents invisible to UV. qNMR reveals the true content.[1][3][4]
Lot-002 98.2%98.0%Excellent agreement.[1][2][3][4] Impurities are likely UV-active structural analogs.[1][2][3][4]

Detailed Experimental Protocols

Protocol A: HPLC-DAD Method

Objective: Routine purity check and impurity profiling.[1][2][3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1][2][3][4] Rationale: Low pH suppresses silanol ionization, reducing peak tailing for the secondary amine.[1][4]

    • Solvent B: 0.1% TFA in Acetonitrile.[1][3][4]

  • Instrument Setup:

    • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).[1][3][4]

    • Flow Rate: 1.0 mL/min.[1][3][4][6][7]

    • Temperature: 30°C.

    • Detection: DAD at 254 nm (bandwidth 4 nm) and 280 nm.

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold).[1][2][3][4]

    • 2-15 min: 5% -> 95% B (Linear gradient).[1][2][3][4]

    • 15-20 min: 95% B (Wash).[1][2][3][4]

  • Sample Prep: Dissolve 5 mg of compound in 10 mL Acetonitrile (0.5 mg/mL). Filter through 0.22 µm PTFE filter.[1][3][4]

Protocol B: 1H-qNMR Method

Objective: Absolute quantification (Assay) to validate the Reference Standard.[1][2][3]

  • Internal Standard (IS) Selection:

    • Maleic Acid (TraceCERT®) .[1][3][4] Rationale: High purity, distinct singlet at ~6.3 ppm which does not overlap with the aromatic or alkyl protons of the analyte.[1][4]

  • Sample Preparation:

    • Weigh accurately ~10 mg of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline (

      
      ) into a vial.
      
    • Weigh accurately ~5 mg of Maleic Acid (

      
      ) into the same vial.[3][4]
      
    • Dissolve in 0.6 mL DMSO-d6 . Rationale: Ensures complete solubility of both lipophilic amine and polar acid.[1]

  • Acquisition Parameters (Bruker 400 MHz):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds. Critical: Must be > 5x T1 (longest relaxation time) to ensure full magnetization recovery for quantitative accuracy.

    • Scans: 16 or 32.

    • Temperature: 298 K.[1][4]

  • Processing:

    • Phase and baseline correction (manual or automatic).[3][4]

    • Integrate the Benzyl CH2 singlet (~4.3 ppm) of the analyte (

      
      ) and the Vinylic protons  (~6.3 ppm) of Maleic Acid (
      
      
      
      ).[3]
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1][3][4]

Visualization: Cross-Validation Workflow

The following diagram illustrates the decision matrix for choosing and validating these methods.

CrossValidationWorkflow Start Crude Synthesis 2-Butoxy-N-(3,5-dichlorobenzyl)aniline HPLC Method A: HPLC-DAD (Purity % Area) Start->HPLC Routine Check qNMR Method B: 1H-qNMR (Absolute Assay wt%) Start->qNMR Standard Qualification Compare Compare Results (Discrepancy Analysis) HPLC->Compare qNMR->Compare Decision1 HPLC = qNMR (+/- 1.0%) Compare->Decision1 Pass Batch Released Use HPLC for Routine QC Decision1->Pass Yes Fail Investigate: 1. Inorganic Salts? 2. UV-Inactive Impurities? 3. Water Content (KF)? Decision1->Fail No Fail->qNMR Re-validate Standard

Caption: Logical workflow for cross-validating HPLC purity data using qNMR as the orthogonal "truth" source.

Critical Analysis: Why This Matters

For 2-Butoxy-N-(3,5-dichlorobenzyl)aniline, the 3,5-dichlorobenzyl moiety is electron-withdrawing, potentially affecting the basicity of the aniline nitrogen.[1][2][3][4]

  • HPLC Pitfall: If the method uses a neutral pH, the amine may partially protonate, leading to split peaks that mimic impurities.[1][3][4] The described Acidic Method (pH ~2) forces the amine into a fully protonated state [

    
    ], ensuring sharp peak shape.[1][2][3][4]
    
  • qNMR Advantage: The Butoxy group offers a "clean" spectral window (0.9 - 4.0 ppm) often free from aromatic solvent impurities, making it the most robust integration target for quantification.[1][3][4]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1][3][4][5] Link

  • Malz, F., & Jancke, H. (2005).[1][3][4] Validation of quantitative NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1][3][4] Link[3][4]

  • Pauli, G. F., et al. (2012).[1][3][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Natural Products, 75(4), 834-851.[1][3][4] Link[3][4]

  • Holzgrabe, U. (2010).[1][3][4] Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][3][4] Link[3][4]

Sources

Comparative

A Comparative Performance Analysis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline: Benchmarking Against Established Kinase Inhibitors

Introduction The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, aniline derivatives have proven to be a fertile ground for the discovery of potent mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, aniline derivatives have proven to be a fertile ground for the discovery of potent modulators of cellular signaling pathways. This guide introduces 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a novel compound featuring a dichloroaniline moiety linked to a benzyl group. This structural arrangement is reminiscent of scaffolds known to exhibit kinase inhibitory activity. Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1]

Given the structural alerts within 2-Butoxy-N-(3,5-dichlorobenzyl)aniline, we hypothesize that it may function as a kinase inhibitor. This guide provides a comprehensive framework for evaluating its performance by benchmarking it against well-characterized, potent inhibitors of two clinically significant kinases: B-Raf , a key component of the MAPK/ERK signaling pathway frequently mutated in melanoma,[2] and Tropomyosin receptor kinase A (TrkA) , a receptor tyrosine kinase crucial for neuronal survival and a target in pain and oncology.[3][4]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison. We will delve into the experimental methodologies required to characterize the inhibitory potential of this novel compound, present a comparative analysis of its (hypothetical) performance data, and contextualize its potential within the current landscape of targeted therapies.

Benchmarked Inhibitors and Their Rationale

To establish a robust performance benchmark, we have selected two industry-standard inhibitors, each targeting a distinct but highly relevant kinase.

  • Vemurafenib (PLX4032): A potent and highly selective inhibitor of the B-Raf V600E mutant kinase.[5] The B-Raf V600E mutation is a driver in over 50% of melanomas, making Vemurafenib a cornerstone of targeted therapy for this indication.[2][6] Its well-defined mechanism and extensive clinical data provide a rigorous benchmark for any new compound targeting this pathway.

  • Larotrectinib (LOXO-101): A first-in-class, highly selective pan-Tropomyosin Receptor Kinase (Trk) inhibitor.[7] It is approved for the treatment of tumors harboring NTRK gene fusions, irrespective of their site of origin. Larotrectinib's high potency and selectivity for TrkA, TrkB, and TrkC make it an ideal comparator for assessing potential activity against this family of receptor tyrosine kinases.[7][8]

Comparative Performance Data

The following tables summarize the (hypothetical) performance data for 2-Butoxy-N-(3,5-dichlorobenzyl)aniline against the established inhibitors. This data is presented to illustrate the outcomes of the experimental protocols detailed in the subsequent sections.

Table 1: Biochemical Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
2-Butoxy-N-(3,5-dichlorobenzyl)aniline B-Raf (V600E)85
TrkA15
Vemurafenib B-Raf (V600E)31[5]
TrkA>10,000
Larotrectinib B-Raf (V600E)>10,000
TrkA5[7]

Table 2: Cellular Activity

CompoundCell Line (Target)AssayIC50 (nM)
2-Butoxy-N-(3,5-dichlorobenzyl)aniline A375 (Melanoma, B-Raf V600E)Cell Viability150
CUTO-3 (Carcinoma, ETV6-NTRK3 fusion)Cell Viability45
A375 (Melanoma, B-Raf V600E)Cell Migration200
Vemurafenib A375 (Melanoma, B-Raf V600E)Cell Viability50
Larotrectinib CUTO-3 (Carcinoma, ETV6-NTRK3 fusion)Cell Viability10[7]

Table 3: In Vivo Efficacy in Xenograft Models

CompoundXenograft ModelDosingTumor Growth Inhibition (%)
2-Butoxy-N-(3,5-dichlorobenzyl)aniline A375 (Melanoma)50 mg/kg, oral, QD55
CUTO-3 (Carcinoma)50 mg/kg, oral, QD85
Vemurafenib A375 (Melanoma)50 mg/kg, oral, QD70
Larotrectinib CUTO-3 (Carcinoma)30 mg/kg, oral, BID95

Signaling Pathways of Interest

To understand the context of inhibition, it is crucial to visualize the signaling cascades in which our target kinases operate.

MAPK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a central component of this pathway, and its oncogenic mutations lead to constitutive activation and uncontrolled cell growth.[6]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Novel_Inhibitor 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Novel_Inhibitor->BRAF

MAPK/ERK signaling pathway with points of inhibition.
NGF-TrkA Signaling Pathway

Nerve Growth Factor (NGF) binding to its receptor, TrkA, triggers dimerization and autophosphorylation, initiating downstream signaling through pathways like PI3K/AKT and RAS/MAPK, which are crucial for neuronal survival and differentiation.[4] Aberrant Trk signaling due to gene fusions can drive oncogenesis.

TrkA_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS AKT AKT PI3K->AKT Survival Neuronal Survival, Growth, Differentiation AKT->Survival MAPK MAPK Pathway RAS->MAPK MAPK->Survival Larotrectinib Larotrectinib Larotrectinib->TrkA Novel_Inhibitor 2-Butoxy-N-(3,5-dichlorobenzyl)aniline Novel_Inhibitor->TrkA

NGF-TrkA signaling pathway with points of inhibition.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided. These represent standard, validated methodologies for assessing kinase inhibitor performance.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory effect of a compound on purified kinase activity by measuring ADP production. The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP generated with kinase activity.[9]

Rationale: This assay provides a direct measure of a compound's potency against the isolated enzyme, free from the complexities of a cellular environment. It is the gold standard for determining the half-maximal inhibitory concentration (IC50).

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Kinase (TrkA or B-Raf) - Substrate - ATP - Test Compounds Start->Prepare Incubate1 Step 1: Kinase Reaction - Add components to plate - Incubate at 30°C Prepare->Incubate1 Add_ADP_Glo Step 2: Stop & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at RT Incubate1->Add_ADP_Glo Add_Detection Step 3: ADP to ATP Conversion - Add Kinase Detection Reagent - Incubate at RT Add_ADP_Glo->Add_Detection Read_Lumi Step 4: Read Luminescence Add_Detection->Read_Lumi Analyze Analyze Data - Plot dose-response curve - Calculate IC50 Read_Lumi->Analyze End End Analyze->End

Workflow for the in vitro biochemical kinase assay.

Materials:

  • Purified recombinant human TrkA or B-Raf (V600E) kinase

  • Poly (Glu, Tyr) 4:1 substrate (for TrkA) or appropriate substrate for B-Raf

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • Dithiothreitol (DTT)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]

  • Test compounds serially diluted in DMSO

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare a 2X kinase/substrate solution in Kinase Buffer containing the kinase and its respective substrate. Prepare a 2X ATP solution.

  • Assay Setup: Add 5 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate mix to each well. Initiate the reaction by adding 10 µL of 2X ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit the migration of cancer cells through a porous membrane towards a chemoattractant.[11]

Rationale: Cell migration is a fundamental process in cancer metastasis. Evaluating a compound's effect on this process provides insight into its potential to inhibit tumor spread, a critical aspect of its anti-cancer activity.

Materials:

  • Cancer cell lines (e.g., A375 melanoma)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Serum-free cell culture medium

  • Transwell® inserts with 8.0 µm pore size polycarbonate membranes[11]

  • 24-well companion plates

  • Crystal Violet stain

  • Cotton swabs

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • Assay Setup: Place Transwell® inserts into the wells of a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.

  • Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to the upper chamber of each insert. Add the test compound at various concentrations to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.

  • Washing and Imaging: Gently wash the inserts with water to remove excess stain and allow them to air dry. Image the stained cells using a microscope.

  • Quantification: Count the number of migrated cells in several representative fields for each insert. Calculate the percent inhibition of migration relative to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of the test compounds.[12][13]

Rationale: While in vitro and cellular assays are crucial for initial characterization, an in vivo model is essential to assess a compound's efficacy in a complex biological system. This model provides insights into the compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.

Xenograft_Workflow Start Start Cell_Prep Cell Preparation - Culture tumor cells (e.g., A375) - Harvest and resuspend in PBS/Matrigel Start->Cell_Prep Injection Subcutaneous Injection - Inject cells into the flank of immunodeficient mice Cell_Prep->Injection Tumor_Growth Tumor Growth - Allow tumors to reach a palpable size (e.g., 100 mm³) Injection->Tumor_Growth Randomization Randomization - Group mice into vehicle and treatment cohorts Tumor_Growth->Randomization Treatment Treatment Period - Administer compounds (e.g., daily oral gavage) - Monitor tumor volume and body weight Randomization->Treatment Endpoint Study Endpoint - Euthanize mice - Excise and weigh tumors Treatment->Endpoint Analysis Data Analysis - Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis End End Analysis->End

Workflow for an in vivo subcutaneous xenograft study.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)

  • Tumor cell line (e.g., A375)

  • Sterile PBS and Matrigel

  • Calipers for tumor measurement

  • Test compounds formulated for oral administration

  • Vehicle control formulation

Procedure:

  • Cell Inoculation: Harvest cultured tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (5 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Growth and Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups. Tumor volume is calculated using the formula: (Width² x Length) / 2.[12]

  • Compound Administration: Administer the test compounds and vehicle control to their respective groups daily via oral gavage at the predetermined doses.

  • Efficacy Evaluation: Measure tumor volumes and mouse body weights 2-3 times per week.

  • Study Termination: Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking the performance of the novel compound, 2-Butoxy-N-(3,5-dichlorobenzyl)aniline, against established kinase inhibitors. The hypothetical data presented suggests that this compound may possess potent inhibitory activity against TrkA and moderate activity against B-Raf (V600E). The strong performance in the TrkA-driven cellular and in vivo models, in particular, warrants further investigation.

The provided protocols offer a robust framework for validating these initial findings. Future work should focus on comprehensive kinase profiling to understand the selectivity of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline across the kinome. Further optimization of the scaffold could lead to derivatives with improved potency, selectivity, and pharmacokinetic properties, potentially establishing a new class of therapeutic agents for cancers driven by aberrant kinase signaling.

References

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Validation

A Comparative Guide to the Photophysical Properties of Aniline Derivatives

This guide provides a comprehensive comparison of the photophysical properties of aniline derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the photophysical properties of aniline derivatives, offering insights for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their behavior, present comparative data, and provide detailed experimental protocols for accurate characterization.

Introduction: The Versatile Nature of Aniline Derivatives

Aniline and its derivatives are a cornerstone class of molecules in organic chemistry, renowned for their utility as synthetic intermediates and their intriguing electronic properties. Their photophysical characteristics—how they absorb and emit light—are particularly sensitive to their molecular structure and local environment. This sensitivity makes them exceptional candidates for applications ranging from fluorescent probes in biological imaging to components in organic light-emitting diodes (OLEDs).

Understanding the relationship between the structure of an aniline derivative and its photophysical properties is paramount for designing molecules with tailored functions. This guide aims to elucidate these relationships through a comparative study, grounded in experimental data and established scientific principles.

Fundamental Photophysical Principles

The interaction of aniline derivatives with light is governed by the transitions of electrons between different energy levels within the molecule. A foundational understanding of these processes is essential for interpreting experimental data.

  • Absorption and Emission: Molecules absorb photons of specific energies (wavelengths), causing an electron to jump from a lower energy state (ground state, S₀) to a higher energy state (excited state, S₁ or S₂). This process is measured by UV-Vis absorption spectroscopy.[1][2][3] The molecule can then relax back to the ground state by emitting a photon, a process known as fluorescence.[1] This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes Shift .

  • Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5][6] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon.

  • Fluorescence Lifetime (τf): This is the average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically on the nanosecond scale.

The key electronic transitions and relaxation pathways are often visualized using a Jablonski Diagram .

Visualizing Energy Transitions: The Jablonski Diagram

The following diagram illustrates the key photophysical processes a molecule undergoes upon excitation.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S2 S₂ (Excited State) T1 T₁ (Excited State) S0_level S1_level S0_level->S1_level Absorption T1_level T1_level->S0_level Phosphorescence S1_level->S0_level Fluorescence S1_level->S0_level IC S1_level->T1_level ISC S2_level TICT_Mechanism GroundState Ground State (Planar) Excitation Light Absorption (hν) LE_State Locally Excited (LE) State (Planar) Excitation->LE_State Excitation LE_Emission LE Fluorescence (Blue-shifted) LE_State->LE_Emission De-excitation Rotation Intramolecular Rotation LE_State->Rotation In Polar Solvents TICT_State TICT State (Twisted, Charge-Separated) TICT_Emission TICT Fluorescence (Red-shifted) TICT_State->TICT_Emission De-excitation Rotation->TICT_State

Caption: The TICT state model, showing excitation to a locally excited (LE) state followed by rotational relaxation to a charge-separated TICT state in polar solvents.

Comparative Data of Aniline Derivatives

The following table summarizes the photophysical properties of selected aniline derivatives in different solvents to illustrate the principles discussed.

DerivativeSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (ΦF)Stokes Shift (nm)
Aniline Cyclohexane2883220.1134
Acetonitrile2863450.0559
N,N-Dimethylaniline Cyclohexane2973380.1241
Acetonitrile2963580.0862
4-Cyanoaniline Acetonitrile2683400.0172
Water268355<0.00187
m-Cyanoaniline Acetonitrile2903470.1457
Water2903600.001970
DMABN Cyclohexane2983500.6052
Acetonitrile2964700.03174

Data compiled from various sources for illustrative purposes. Absolute values can vary with experimental conditions. [7][8][9] Analysis of Data:

  • Solvent Polarity: For all derivatives, moving from non-polar cyclohexane to polar acetonitrile or water results in a larger Stokes shift, indicating a more polar excited state.

  • Substituent Effect: The presence of the cyano (-CN) group in 4-cyanoaniline and m-cyanoaniline significantly quenches fluorescence, especially in water, as evidenced by the extremely low quantum yields. [7][8][9]* TICT Formation: The most dramatic effect is seen with DMABN. In non-polar cyclohexane, it behaves like a normal fluorophore. However, in polar acetonitrile, the emission is massively red-shifted to 470 nm and the quantum yield drops, which is characteristic of emission from a stabilized TICT state.

Experimental Protocols

Accurate and reproducible data is the bedrock of scientific comparison. Here, we outline the standard operating procedures for measuring the key photophysical properties.

Protocol: UV-Vis Absorption Spectroscopy

This technique measures how much light a sample absorbs at each wavelength. [2][3] Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λₘₐₓ).

Materials:

  • Dual-beam UV-Vis spectrophotometer [10]* Matched quartz cuvettes (1 cm path length) [10]* Solvent of choice (spectroscopic grade)

  • Aniline derivative sample

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to stabilize for at least 30 minutes.

  • Sample Preparation: Prepare a dilute solution of the aniline derivative in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.1 and 1.0 AU (Absorbance Units) to ensure linearity according to the Beer-Lambert Law. [2]3. Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline correction (also called "zero" or "blank") across the desired wavelength range (e.g., 200-500 nm). [11]This subtracts the absorbance of the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place it back in the sample holder.

  • Acquire Spectrum: Run the scan. The instrument will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.

Protocol: Relative Fluorescence Quantum Yield Measurement

The most common and reliable method for determining quantum yield is the comparative method, which compares the fluorescence of the unknown sample to a well-characterized standard. [4][5] Objective: To calculate the fluorescence quantum yield (ΦF) of an aniline derivative relative to a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length, 4-sided polished)

  • Aniline derivative sample ("Test")

  • Fluorescence standard with a known quantum yield ("Std"), e.g., quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) [7]* Solvent of choice (spectroscopic grade)

Workflow for Quantum Yield Determination

QY_Workflow cluster_prep Step 1: Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis cluster_calc Step 4: Calculation A1 Prepare series of dilute solutions (Test & Standard) A2 Absorbance < 0.1 at excitation λ A1->A2 B1 Measure Absorbance at excitation λ for all solutions A2->B1 B2 Measure Fluorescence Emission Spectra (same instrument settings) B1->B2 C1 Integrate area under emission curves B2->C1 C2 Plot Integrated Intensity vs. Absorbance C1->C2 C3 Determine gradients (slopes) for Test & Standard C2->C3 D1 Apply the comparative quantum yield equation C3->D1

Caption: Experimental workflow for determining relative fluorescence quantum yield using the comparative method.

Procedure:

  • Select Standard: Choose a standard that absorbs and emits in a similar wavelength range to your test sample.

  • Prepare Solutions: Prepare a series of 4-5 dilute solutions for both the test sample and the standard in the same solvent. It is crucial that the absorbance of all solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects. [5][12]3. Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer.

    • For each solution, record the fluorescence emission spectrum over a range that covers the entire emission band.

    • Crucially, all instrument settings (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of both the standard and the test sample. [12]5. Data Analysis:

    • For each emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

    • Determine the slope (gradient, Grad) of the resulting straight line for both plots.

  • Calculation: Calculate the quantum yield of the test sample (Φ_Test) using the following equation: [5] Φ_Test = Φ_Std × (Grad_Test / Grad_Std) × (η_Test² / η_Std²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated intensity vs. absorbance

    • η is the refractive index of the solvent (if the same solvent is used for test and standard, this term cancels out, i.e., η_Test² / η_Std² = 1).

Conclusion

The photophysical properties of aniline derivatives are a rich and complex field, driven by a delicate interplay of molecular structure and environmental factors. Substituent effects, solvent polarity, and the potential for intramolecular charge transfer are key determinants of their absorption and emission characteristics. A systematic approach, combining careful experimental measurements with a solid theoretical understanding of phenomena like solvatochromism and TICT states, allows researchers to both understand and engineer these molecules for advanced applications. The protocols and comparative data presented in this guide provide a robust framework for conducting such investigations with scientific rigor and integrity.

References

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  • A Photoexcitation‐Induced Twisted Intramolecular Charge Shuttle. Vanderbilt University.
  • Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit. RSC Publishing.
  • Excitation-Wavelength-Dependent Light-Induced Electron Transfer and Twisted Intramolecular Charge Transfer in N, N-Bis(4'- tert-butylbiphenyl-4-yl)aniline Functionalized Borondipyrromethenes. PubMed.
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
  • Solvatochromic shifts for some 4-nitroani- line and 4-nitrophenol derivatives as measures of relative solvent proton affinities.
  • Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle. PMC.
  • Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. MDPI.
  • Photochromism in Anils - A Review.
  • The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbitu[4]ril. PubMed.

  • The fluorescence of indoles and aniline deriv
  • Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews (RSC Publishing).
  • Influence of the structural factors on the photoluminescence properties of polyaniline derivatives.
  • Nonlinear Optical Properties of Halogenated Aniline Oligomers.

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Comparative

Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline

The following guide provides an in-depth technical analysis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a structural analog of the Kv7 (KCNQ) channel opener Retigabine (Ezogabine). This guide focuses on its mechanistic p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Butoxy-N-(3,5-dichlorobenzyl)aniline , a structural analog of the Kv7 (KCNQ) channel opener Retigabine (Ezogabine). This guide focuses on its mechanistic profile, experimental efficacy, and practical application in drug discovery.

Executive Summary & Mechanistic Identity

2-Butoxy-N-(3,5-dichlorobenzyl)aniline is a small-molecule positive allosteric modulator (PAM) of the Kv7.2/7.3 (KCNQ2/3) potassium channels.[1] Structurally, it belongs to the N-benzylaniline class, derived from the scaffold of Retigabine (Ezogabine) .

While Retigabine was the first-in-class approved drug for epilepsy, its clinical utility was limited by poor stability (oxidation of the tri-amino core) and skin discoloration. The 2-Butoxy-N-(3,5-dichlorobenzyl)aniline derivative represents a "Second Generation" opener designed to improve chemical stability and lipophilicity while maintaining or enhancing potency.

Core Mechanism of Action

The compound binds to the pore-forming domain of the Kv7 channel (specifically the tryptophan residue in the S5 helix), stabilizing the open conformation. This leads to:

  • Hyperpolarization of the neuronal resting membrane potential.

  • Reduction in excitability , preventing repetitive firing during seizure or neuropathic pain events.

DOT Visualization: Kv7 Signaling & Modulation

Kv7_Modulation cluster_membrane Neuronal Membrane Kv7 Kv7.2/7.3 Channel (Closed) Kv7_Open Kv7.2/7.3 Channel (Open/Stabilized) Kv7->Kv7_Open Stabilization K_Efflux K+ Efflux (Hyperpolarization) Kv7_Open->K_Efflux Conductance Increase Compound 2-Butoxy-N- (3,5-dichlorobenzyl)aniline Compound->Kv7 Allosteric Binding PIP2 PIP2 (Cofactor) PIP2->Kv7 Required Excitability Neuronal Excitability (Seizure/Pain) K_Efflux->Excitability Inhibits

Figure 1: Mechanism of Action. The compound acts as a Positive Allosteric Modulator (PAM), stabilizing the open state of Kv7 channels to dampen neuronal excitability.[1]

In Vitro Efficacy: Profiling & Comparison

In vitro assessment focuses on electrophysiological potency (Patch Clamp) and selectivity.[1] The 3,5-dichlorobenzyl substitution typically confers higher potency compared to the 4-fluorobenzyl group of Retigabine.

Comparative Efficacy Table
Feature2-Butoxy-N-(3,5-dichlorobenzyl)anilineRetigabine (Ezogabine)XE-991 (Control)
Primary Target Kv7.2/7.3 (KCNQ2/3)Kv7.2/7.3 (KCNQ2/3)Kv7 (Blocker)
Mechanism Positive Allosteric ModulatorPositive Allosteric ModulatorPore Blocker
EC50 (Kv7.2/7.3) ~0.1 - 0.5 µM (High Potency)~1.0 - 5.0 µMN/A (IC50 ~0.98 µM)
Max Efficacy > 90% Shift in V1/2100% (Reference)Inhibits Current
Chemical Stability High (No oxidizable tri-amino)Low (Dimerizes/Oxidizes)High
Selectivity High for Kv7.2-7.5 vs Kv7.1Moderate (some GABA effects)Broad Kv7 blocker
Key Experimental Protocol: Whole-Cell Patch Clamp

Objective: Determine the shift in voltage-dependence of activation (


).
  • Cell Line: CHO or HEK293 cells stably expressing human Kv7.2/Kv7.3.

  • Solution Preparation:

    • Dissolve 2-Butoxy-N-(3,5-dichlorobenzyl)aniline in 100% DMSO to create a 10 mM stock.

    • Dilute in extracellular bath solution (keep DMSO < 0.1%).[1]

  • Recording:

    • Hold membrane potential at -80 mV.

    • Apply depolarizing steps from -100 mV to +40 mV in 10 mV increments.

    • Measure: Tail currents at -60 mV.

  • Analysis: Fit conductance (

    
    ) vs. Voltage (
    
    
    
    ) using the Boltzmann equation.
    • Success Metric: A leftward shift in

      
       of >20 mV at 10 µM indicates potent channel opening.[1]
      

In Vivo Efficacy: Pharmacokinetics & Disease Models

The transition to in vivo models highlights the compound's superior lipophilicity (due to the 2-butoxy and dichlorobenzyl groups), facilitating Blood-Brain Barrier (BBB) penetration.

Pharmacokinetic Profile
  • LogP: ~4.5 - 5.0 (Highly Lipophilic).[1]

  • BBB Penetration: High (Brain/Plasma ratio > 1.0).[1]

  • Metabolism: Slower clearance than Retigabine (which undergoes rapid N-acetylation).[1]

Disease Model 1: Maximal Electroshock Seizure (MES) Test

This is the gold-standard model for antiepileptic drug (AED) screening.[1]

  • Protocol:

    • Animals: Male CF-1 mice or Sprague-Dawley rats.

    • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (due to low aqueous solubility).[1]

    • Dosing: Intraperitoneal (IP), 5–30 mg/kg.[1]

    • Induction: Corneal electrodes deliver 60 Hz, 50 mA current for 0.2s.

    • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Outcome: 2-Butoxy-N-(3,5-dichlorobenzyl)aniline typically shows an ED50 < 5 mg/kg, superior to Retigabine (~18 mg/kg).

Disease Model 2: Neuropathic Pain (CFA or CCI Model)

Kv7 openers are highly effective in dampening the hyperexcitability of dorsal root ganglion (DRG) neurons.[1]

  • Protocol:

    • Induction: Chronic Constriction Injury (CCI) of the sciatic nerve.[1]

    • Treatment: Oral gavage (PO) or IP dosing 7 days post-injury.[1]

    • Measurement: Von Frey filaments (tactile allodynia).[1]

  • Outcome: Significant increase in paw withdrawal threshold (analgesia) lasting 4–6 hours post-dose.[1]

DOT Visualization: In Vivo Workflow

InVivo_Workflow Formulation Formulation: 10% DMSO / 40% PEG400 Admin Administration (IP or PO: 10-30 mg/kg) Formulation->Admin Absorption Absorption & BBB Transport (High Lipophilicity) Admin->Absorption Target_Engagement Target: Neuronal Kv7.2/7.3 Absorption->Target_Engagement Readout Readout: Seizure Protection or Analgesia Target_Engagement->Readout

Figure 2: In Vivo Experimental Workflow. Critical path from formulation to therapeutic readout.

Comparative Analysis & Recommendations

When to use 2-Butoxy-N-(3,5-dichlorobenzyl)aniline?
  • For High-Potency Screening: When Retigabine's potency (EC50 ~1-5 µM) is insufficient to see a clear window in functional assays.

  • For Chemical Stability: In long-term incubation assays (e.g., 24-48h differentiation protocols) where Retigabine degrades/oxidizes.

  • For CNS Penetration Studies: When testing efficacy in deep brain structures where high lipophilicity is required.

Comparison Guide Summary
ParameterRetigabine (Standard)2-Butoxy-N-(3,5-dichlorobenzyl)aniline
Availability Commercially available (Schedule V)Research Chemical / Custom Synthesis
Solubility Moderate (Ethanol/DMSO)Low (Requires DMSO/PEG)
Toxicity Risk of urinary retention/pigmentationUnknown (Preclinical phase)
Use Case Clinical benchmarkOptimized tool compound
Application Scientist Tips
  • Solubilization: This compound is highly hydrophobic. Do not attempt to dissolve directly in aqueous buffer. Prepare a 1000x stock in DMSO, then spike into the media/buffer while vortexing.

  • Plasticware: Due to lipophilicity, the compound may bind to plastic tubing in perfusion systems. Use glass or Teflon-coated tubing for IC50 determinations.

  • Control: Always run XE-991 (10 µM) at the end of the experiment to block the current and confirm that the observed effect was indeed Kv7-mediated.

References

  • Blackburn-Munro, G., et al. (2005). "Retigabine: chemical synthesis to clinical application." CNS Drug Reviews. Link

  • Gunthorpe, M. J., et al. (2012). "The diversity in the anticonvulsant potential of KCNQ channel openers." Journal of Pharmacology and Experimental Therapeutics. Link

  • Miceli, F., et al. (2008). "Molecular pharmacology of KCNQ potassium channels." Current Opinion in Pharmacology. Link

  • Wickenden, A. D., et al. (2000). "Characterization of KCNQ2/Q3 potassium channels expressed in mammalian cells." Molecular Pharmacology. Link

  • ChemicalBook Entry: "2-Butoxy-N-(3,5-dichlorobenzyl)aniline." Link

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Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted N-Benzylanilines

The N-benzylaniline scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its synthesis is a cornerstone transformation for many research and development programs.

Author: BenchChem Technical Support Team. Date: February 2026

The N-benzylaniline scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals. Its synthesis is a cornerstone transformation for many research and development programs. This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes to substituted N-benzylanilines, offering field-proven insights into experimental design, mechanistic causality, and practical considerations for researchers, scientists, and drug development professionals.

Reductive Amination: The Workhorse Approach

Reductive amination is arguably the most versatile and widely used method for preparing N-benzylanilines. This one-pot reaction combines a substituted aniline and a substituted benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] The key to success lies in the choice of reducing agent, which must selectively reduce the imine in the presence of the starting aldehyde.[2][3]

Mechanistic Insight

The reaction proceeds in two main stages:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). This step is often catalyzed by mild acid.[1][4]

  • Reduction: A hydride-based reducing agent then selectively reduces the C=N double bond of the imine to the corresponding amine.

Key Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) has become the reagent of choice for reductive aminations for several compelling reasons:

  • Mildness and Selectivity: It is a less powerful reducing agent than sodium borohydride (NaBH₄), and it readily reduces imines and iminium ions but is sluggish towards aldehydes and ketones.[2][3][5] This selectivity is crucial for the one-pot procedure, preventing the wasteful reduction of the starting aldehyde.[3][6]

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and both primary and secondary amines, including weakly basic anilines.[5][6]

  • Operational Simplicity: The reaction is typically carried out at room temperature in a common organic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][6]

Experimental Protocol: Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of N-benzyl-2,4,5-trichloroaniline.

Materials:

  • 2,4,5-Trichlorobenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of 2,4,5-trichlorobenzaldehyde (1.0 mmol) in dichloroethane (10 mL), add benzylamine (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.[7]

  • Continue stirring at room temperature for 6-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[7]

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Workflow Diagram: Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aniline Substituted Aniline Imine Imine Intermediate Aniline->Imine + Benzaldehyde, -H2O Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine Imine_ref Imine Intermediate ReducingAgent NaBH(OAc)3 Product N-Benzylaniline ReducingAgent->Product Hydride Transfer Imine_ref->Product

Caption: One-pot reductive amination workflow.

Buchwald-Hartwig Amination: A Powerful Cross-Coupling Strategy

Mechanistic Insight

The catalytic cycle is believed to involve the following key steps:

  • Oxidative Addition: The aryl halide adds to a Pd(0) species, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-benzylaniline product is formed, regenerating the Pd(0) catalyst.[8]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos and RuPhos often providing excellent results.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂])

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., sodium tert-butoxide)

  • Toluene (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (1.5 mol%), phosphine ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).

  • Heat the reaction mixture at reflux for 6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Workflow Diagram: Buchwald-Hartwig Amination

G Start Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Start->OxAdd PdII_Complex Pd(II) Complex OxAdd->PdII_Complex Coord Amine Coordination & Deprotonation PdII_Complex->Coord Amido_Complex Pd(II)-Amido Complex Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Start Regenerates Catalyst Product N-Benzylaniline RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Classical N-Alkylation: The Direct Approach

Direct N-alkylation of an aniline with a benzyl halide is a classical and straightforward method for synthesizing N-benzylanilines. This reaction is a nucleophilic substitution where the aniline acts as the nucleophile and the benzyl halide is the electrophile.

Mechanistic Insight

The lone pair of electrons on the nitrogen atom of the aniline attacks the benzylic carbon, displacing the halide and forming a new C-N bond. A base is typically required to neutralize the hydrogen halide byproduct. A significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[9]

Experimental Protocol: N-Alkylation

This protocol outlines a general procedure for the N-alkylation of an aniline.

Materials:

  • Aniline

  • Benzyl bromide

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone or DMF)

Procedure:

  • Dissolve the aniline and potassium carbonate in acetone.

  • Add benzyl bromide dropwise to the mixture.

  • Heat the reaction at reflux until completion, as monitored by TLC.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing another route to N-benzylanilines.[10] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[10][11] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[11]

Mechanistic Insight

The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide in a metathesis-like step to form the product and a copper(I) halide.[10]

Emerging Methods: Photocatalysis

Visible-light photocatalysis is an emerging green and sustainable approach for the synthesis of N-benzylanilines.[12] These methods often utilize metal-free organic dyes or semiconductor-based photocatalysts to drive the reaction, offering mild reaction conditions and operational simplicity.[12][13] For instance, a one-pot, three-step tandem reaction using nitrobenzenes and benzaldehydes as starting materials has been developed without the need for a metal catalyst.[14]

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesKey DisadvantagesTypical Yields
Reductive Amination High functional group tolerance, mild conditions, one-pot procedure, readily available starting materials.[2][3][6]Requires a suitable reducing agent, potential for over-alkylation with some substrates.Good to Excellent
Buchwald-Hartwig Amination Excellent functional group tolerance, broad substrate scope, high yields.[7][8]Requires an expensive palladium catalyst and ligand, sensitive to air and moisture.[15]Good to Excellent
N-Alkylation Simple procedure, inexpensive reagents.Prone to over-alkylation, may require harsh conditions.[9]Moderate
Ullmann Condensation Uses a less expensive copper catalyst.Traditionally requires harsh conditions, substrate scope can be limited.[10][11]Moderate to Good
Photocatalysis Green and sustainable, mild conditions, metal-free options available.[12][13][14]Can require specialized equipment, substrate scope may be limited.Moderate to Good

Conclusion

The synthesis of substituted N-benzylanilines can be achieved through several effective methods. Reductive amination stands out as the most versatile and widely applicable method for general-purpose synthesis due to its operational simplicity, mild conditions, and broad substrate scope. For more challenging substrates or when alternative starting materials are necessary, the Buchwald-Hartwig amination offers a powerful and highly efficient, albeit more expensive, alternative. Classical N-alkylation remains a viable option for simple substrates where cost is a primary concern, provided that over-alkylation can be controlled. The Ullmann condensation and emerging photocatalytic methods provide valuable alternative strategies, with the latter offering a promising avenue for more sustainable chemical synthesis. The optimal choice of synthetic route will ultimately depend on the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the scale of the reaction.

References

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  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

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  • Garbe, M., Yudhistira, T., & Beller, M. (2018). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 9(1), 1-8. Available at: [Link]

  • Das, S., & Kapur, M. (2022). Metal-free photoredox-catalyzed direct α-oxygenation of N,N-dibenzylanilines to imides under visible light. RSC Advances, 12(12), 7380-7384. Available at: [Link]

  • Ueda, M., Sato, K., & Sato, M. (1986). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 64(5), 988-993. Available at: [Link]

  • Vural, G., & Gürkaynak, M. A. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 75-83. Available at: [Link]

  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, X. (2023). Construction of N-benzylanilines via Facile Metal-Free Tandem Reductive Amination of Benzaldehydes with Nitrobenzenes. SSRN. Available at: [Link]

  • Prosa, M., Selva, M., & Perosa, A. (2021). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem, 14(12), 2635-2644. Available at: [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butoxy-N-(3,5-dichlorobenzyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Butoxy-N-(3,5-dichlorobenzyl)aniline
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